2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2-phenoxy-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2S/c25-20(24-21-23-18(14-27-21)17-11-6-7-13-22-17)16-10-4-5-12-19(16)26-15-8-2-1-3-9-15/h1-14H,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEORLZNVYNTHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the reaction of α-halo ketones with thiourea under basic conditions to form the thiazole ring .
Next, the thiazole ring is coupled with a pyridine derivative through a nucleophilic substitution reaction. The final step involves the formation of the benzamide linkage, which is typically achieved by reacting the thiazole-pyridine intermediate with phenoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the thiazole and pyridine moieties.
Biological Studies: Used in studies to understand the interaction of thiazole derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: Potential use in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with DNA or proteins, leading to the inhibition of enzymatic activity or disruption of cellular processes. The pyridine moiety may enhance binding affinity to biological targets, thereby increasing the compound’s efficacy .
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing Groups : Halogens (Cl, F) and nitro groups enhance potency, likely by stabilizing ligand-receptor interactions through electronic effects .
Sulfonyl Derivatives : Compounds like 7a and 7b exhibit polar sulfonyl groups, which may improve solubility but reduce membrane permeability compared to lipophilic substituents .
This contrasts with smaller alkoxy groups (e.g., methoxy) or trifluoromethoxy, which balance electronic and steric effects .
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Trifluoromethoxy and halogenated derivatives exhibit improved stability due to resistance to oxidative metabolism .
Biological Activity
2-Phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a complex organic compound notable for its unique structural features, including a benzamide core, a thiazole ring, and a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.
Structural Characteristics
The compound's structure contributes significantly to its biological activity. The presence of the thiazole and pyridine rings is often associated with various pharmacological properties, enhancing its interaction with biological targets such as enzymes and proteins. The specific positioning of the pyridine ring in this compound differentiates it from analogs, influencing its binding properties and biological efficacy.
Anticancer Properties
Research indicates that 2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide exhibits significant anticancer activity against various cancer cell lines, including:
| Cancer Type | Cell Line | Activity |
|---|---|---|
| Prostate Cancer | PC-3 | IC50 = 1.61 ± 1.92 µg/mL |
| Liver Cancer | HepG2 | IC50 = 1.98 ± 1.22 µg/mL |
| Laryngeal Cancer | Hep2 | Notable cytotoxicity |
| Breast Cancer | MCF-7 | Significant inhibition |
The compound's mechanism of action appears to involve modulation of cell signaling pathways and gene expression, leading to apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies show that derivatives of thiazole, including this compound, possess antifungal and antiviral capabilities. For instance:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Comparable to standard antibiotics |
| Candida albicans | Effective at inhibiting growth |
| Escherichia coli | Significant antibacterial effects |
The presence of electron-donating groups in the structure enhances its interaction with microbial targets, thereby improving its efficacy .
Mechanistic Insights
The interactions of 2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide with specific molecular targets have been elucidated through various biochemical assays. The compound influences enzyme activities and cellular processes by:
- Binding to specific receptors or enzymes.
- Modulating cellular metabolism.
- Altering gene expression profiles.
These interactions suggest a multifaceted approach to its biological activity, making it a candidate for further therapeutic development.
Synthetic Routes
The synthesis of 2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions:
- Formation of Thiazole Ring : Utilizing Hantzsch thiazole synthesis by reacting α-halo ketones with thiourea.
- Coupling with Pyridine : A nucleophilic substitution reaction links the thiazole ring to a pyridine derivative.
- Benzamide Linkage Formation : Finalizing the structure by reacting the intermediate with phenoxybenzoic acid using coupling agents like DCC .
Research Applications
The compound is being explored for various applications in scientific research:
- Medicinal Chemistry : Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
- Biological Studies : Used to understand interactions between thiazole derivatives and biological targets.
- Industrial Applications : Potential use in developing new materials with specific electronic properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
